2-(2-Chlorophenylsulfanyl)benzothiazole

Antifungal Agrochemical Botrytis cinerea

Researchers optimizing antifungal leads often face inconsistent bioactivity due to isomeric impurity. 2-(2-Chlorophenylthio)benzothiazole (CAS 60372-34-1) eliminates this variability, delivering a quantifiable IC50 of 0.69 μg/mL against Botrytis cinerea-an 8% potency gain over the unsubstituted analog (IC50 0.75 μg/mL). Key advantages: - Catalyst-free one-pot synthesis enables rapid gram-scale supply for in vivo studies. - Direct isomer comparison data (2-Cl vs 3-Cl) supports precise SAR mapping. - Guaranteed purity ≥98% ensures reproducible antifungal screening.

Molecular Formula C13H8ClNS2
Molecular Weight 277.8 g/mol
CAS No. 60372-34-1
Cat. No. B1629391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenylsulfanyl)benzothiazole
CAS60372-34-1
Molecular FormulaC13H8ClNS2
Molecular Weight277.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=C3Cl
InChIInChI=1S/C13H8ClNS2/c14-9-5-1-3-7-11(9)16-13-15-10-6-2-4-8-12(10)17-13/h1-8H
InChIKeyUNGVMFFINJFURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenylsulfanyl)benzothiazole – Compound Overview


2-(2-Chlorophenylsulfanyl)benzothiazole (CAS 60372-34-1) is a heterocyclic compound belonging to the 2-arylthiobenzothiazole class, a subset of benzothiazole derivatives recognized as privileged scaffolds in medicinal and agricultural chemistry due to their broad-spectrum biological activities [1]. The compound features a benzothiazole core linked via a sulfur atom to a 2-chlorophenyl group, resulting in the molecular formula C13H8ClNS2 and a molecular weight of 277.8 g/mol [2]. Its synthesis is well-established via catalyst-free, one-pot methodologies including photostimulated and microwave-assisted reactions, achieving yields ranging from 70% to 98% [3]. This compound has been specifically evaluated as a potential antifungal agent, demonstrating quantifiable growth inhibition against the phytopathogenic fungus Botrytis cinerea [3].

2-(2-Chlorophenylsulfanyl)benzothiazole Specificity vs. Analogs


In the class of 2-arylthiobenzothiazoles, even minor modifications to the aryl substituent pattern result in quantifiable differences in antifungal potency. A direct comparative study against Botrytis cinerea demonstrated that the 2-chloro substitution in 2-(2-chlorophenylthio)benzothiazole (the target compound) confers a distinct inhibitory profile relative to its unsubstituted (phenyl) and isomeric (3-chloro) counterparts [1]. Specifically, the IC50 values were 0.75 μg/mL for the unsubstituted analog, 0.69 μg/mL for the 2-chloro derivative, and 0.65 μg/mL for the 3-chloro derivative [1]. This represents an 8% improvement in potency over the parent phenyl compound, which is a meaningful difference in the context of agrochemical lead optimization. Therefore, substituting the 2-chloro compound with a closely related analog is not scientifically equivalent and may introduce unwanted variability in experimental outcomes, underscoring the need for precise compound selection in procurement.

2-(2-Chlorophenylsulfanyl)benzothiazole – Comparative Evidence


Superior Potency Against Botrytis cinerea vs. Parent Analog

In a direct head-to-head comparison, 2-(2-chlorophenylthio)benzothiazole demonstrated a lower IC50 (0.69 μg/mL) against Botrytis cinerea than its unsubstituted counterpart, 2-(phenylthio)benzothiazole (0.75 μg/mL) [1]. This 8% improvement in potency indicates that the ortho-chloro substitution enhances antifungal activity relative to the parent phenyl compound.

Antifungal Agrochemical Botrytis cinerea Benzothiazole IC50

2-Cl vs. 3-Cl Isomer Antifungal Activity

A direct comparison of positional isomers revealed that 2-(2-chlorophenylthio)benzothiazole (IC50 = 0.69 μg/mL) is slightly less potent than its 3-chloro isomer, 2-(3-chlorophenylthio)benzothiazole (IC50 = 0.65 μg/mL), against Botrytis cinerea [1]. This difference of 0.04 μg/mL underscores the subtle but quantifiable impact of the chloro group position on biological activity.

Antifungal SAR Benzothiazole IC50 Botrytis cinerea

Class-Level Comparison with Triadimefon

While direct quantitative data for the target compound against Triadimefon is not provided, the study from which the IC50 data is derived reports that three of the synthesized 2-arylthiobenzothiazoles, a class which includes 2-(2-chlorophenylthio)benzothiazole, exhibited a superior inhibitory effect to the commercial fungicide Triadimefon against Botrytis cinerea [1]. The target compound's IC50 (0.69 μg/mL) can be contextualized within this class-level observation, suggesting potential as an alternative scaffold to existing commercial options.

Agrochemical Fungicide Benzothiazole Botrytis cinerea Triadimefon

High-Yield Catalyst-Free Synthesis

The compound can be synthesized via a one-pot, catalyst-free procedure using photostimulated or microwave-assisted reactions, achieving yields between 70% and 98% [1]. This high-yielding, operationally simple method, which avoids metal catalysts, provides a practical advantage for researchers requiring larger quantities or those seeking a cost-effective synthesis route compared to multi-step or low-yielding alternatives for other benzothiazole derivatives.

Synthesis Yield Benzothiazole One-pot Catalyst-free

2-(2-Chlorophenylsulfanyl)benzothiazole – Application Scenarios


Lead Optimization Against Botrytis cinerea

The compound's established IC50 of 0.69 μg/mL against Botrytis cinerea [1] makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel fungicides to combat gray mold disease in crops. Its quantifiable potency advantage over the unsubstituted analog (IC50 = 0.75 μg/mL) [1] justifies its selection as a core scaffold for further modification to enhance activity.

Positional Isomer SAR Studies

The direct comparison of IC50 values for the 2-chloro (0.69 μg/mL) and 3-chloro (0.65 μg/mL) isomers [1] provides a clear rationale for using this compound in studies designed to map the spatial and electronic requirements of the aryl-binding pocket in antifungal targets. This data informs the design of more potent analogs by optimizing substitution patterns.

Scalable Synthesis for In Vivo Studies

Given its synthesis via a high-yielding (70-98%), catalyst-free, one-pot procedure [1], this compound is well-suited for researchers planning in vivo efficacy or toxicology studies. The straightforward synthesis reduces the barrier to producing gram-scale quantities, facilitating preclinical development of benzothiazole-based fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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